
3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one” is a complex organic molecule. It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The chloromethyl group would be expected to have a tetrahedral geometry .Chemical Reactions Analysis
Again, while specific reactions for “this compound” are not available, chloromethyl groups are generally reactive. They can participate in a variety of reactions, including nucleophilic substitutions .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Pharmacological Applications
Microwave-assisted synthesis has been utilized to create nitrogen and sulfur-containing heterocyclic compounds, demonstrating an efficient approach for the rapid generation of pharmacologically active compounds. This method, exemplified by the synthesis of azetidinones and thiazolidinones, showcases the application in generating compounds with potential antibacterial and antifungal activities (Mistry & Desai, 2006).
Gold-Catalyzed [2+2] Cycloadditions for Cyclobutane Derivatives
The gold(I)-catalyzed intermolecular [2+2] cycloadditions between allenamides and alkenes is a notable synthetic application, leading to highly substituted cyclobutane derivatives. This method is highlighted for its regio- and stereocontrol, providing a straightforward pathway to complex structures (Faustino et al., 2012).
Cyclizations for Isoxazole and Triazinone Derivatives
The cyclization of N-(1-Chloro-2,2,2-trihaloethylidene)-O-methylurethanes with amino-substituted isoxazoles leads to the formation of isoxazolo[5,4-d]pyrimidin-4(5H)-ones and isoxazolo[2,3-a]-1,3,5-triazin-4-ones. This application underscores the versatility of cyclization reactions in accessing diverse heterocyclic frameworks (Vovk et al., 2004).
Antibacterial and Antifungal Screening of Heterocyclic Compounds
The synthesis and biological evaluation of heterocyclic compounds, specifically azetidinones and oxadiazoles, have demonstrated moderate to weak fungicidal and insecticidal activities, illustrating the potential of these compounds in developing new antimicrobial agents (Chen & Shi, 2008).
Synthesis and Biological Activity of Azetidinone Derivatives
Azetidinone derivatives have been synthesized and characterized for their antimicrobial activities against various bacterial strains. This research highlights the potential of azetidinones in the development of new antibacterial agents (Desai & Dodiya, 2014).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c1-9(5-10)6-11(8(9)12)7-3-2-4-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWBODOWNJNXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CCC2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
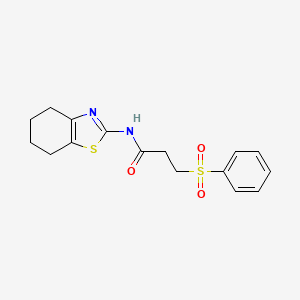
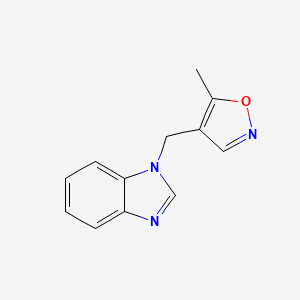
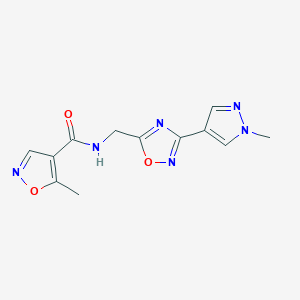
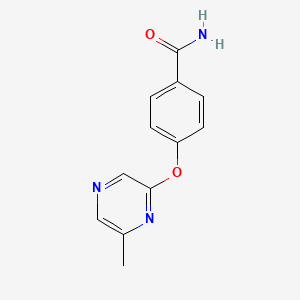
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2751254.png)
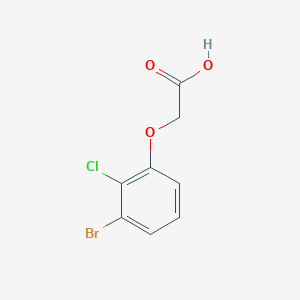
![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2751257.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-methylsulfanylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2751258.png)
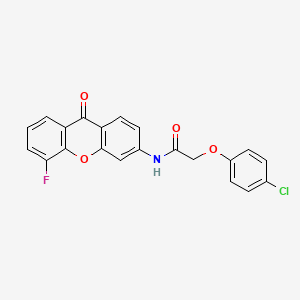
![tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2751261.png)
![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)
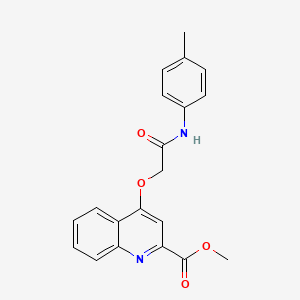
methanone](/img/structure/B2751265.png)

